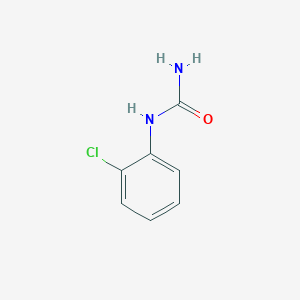

(2-Chlorophenyl)urea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (2-Chlorophenyl)urea derivatives involves different chemical routes. For instance, compounds like N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea are synthesized from specific chlorophenyl-based acids through nucleophilic addition reactions. These synthesis processes are detailed by analyzing the reactants, conditions, and yields (Xue Si-jia, 2009).

Molecular Structure Analysis

The molecular structure of (2-Chlorophenyl)urea and its derivatives is characterized by specific arrangements and bondings. For example, the 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group in certain compounds, showcasing the geometric preferences and intermolecular interactions such as hydrogen bonding that stabilize the molecular conformation (Shengjiao Yan et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving (2-Chlorophenyl)urea compounds include chlorination and interactions with various functional groups. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea serves as a chlorinating agent, facilitating the transformation of various functional groups under mild conditions (M. Sathe et al., 2007).

Physical Properties Analysis

The physical properties, such as the crystal structure and hydrogen bonding patterns, of (2-Chlorophenyl)urea derivatives are essential for understanding their stability and interactions. The crystal packing and intermolecular interactions significantly influence the compound's physical characteristics (A. Saeed et al., 2021).

Chemical Properties Analysis

The chemical properties of (2-Chlorophenyl)urea derivatives include reactivity with different chemical groups and the influence of substituents on the urea functionality. These properties are critical for their potential applications and interactions with other molecules. Studies on these compounds provide insights into their reactivity and chemical behavior under various conditions (Zheng Li et al., 2000).

Applications De Recherche Scientifique

Summary of the Application

A series of new urea derivatives, including (2-Chlorophenyl)urea, were designed and synthesized as potential antimicrobial agents .

Methods of Application or Experimental Procedures

The compounds were characterized using 1H NMR, 13C NMR, FT-IR, and LCMS spectral techniques. They were then screened in vitro against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans) .

2. Crystal Structure Analysis

Summary of the Application

The crystal structure of a urea derivative, 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, was analyzed to contribute to the advancement of pharmaceutical research .

Methods of Application or Experimental Procedures

The crystal structure of the compound was determined using X-ray diffraction. The Cl atom and C atom in the chlorobenzyl group were found to be almost coplanar .

Results or Outcomes

The crystal structure of the compound was successfully determined, which could potentially aid in the design of new pharmaceuticals .

3. Urea Oxidation Reaction

Summary of the Application

(2-Chlorophenyl)urea can be used in the urea oxidation reaction (UOR), an auxiliary water electrolysis hydrogen production technology developed in recent years .

Methods of Application or Experimental Procedures

This technology replaces the oxygen evolution reaction and reduces energy consumption. It can produce hydrogen more efficiently by low theoretical potential, reducing the average cost of electrochemical hydrogen production .

Results or Outcomes

The application of 2D materials in UOR in alkaline electrolytes has been reviewed, and a cross-sectional comparison of various material performance data including overpotential, Tafel slope, electrochemical active surface area (ECSA) and i - t stability test was conducted .

4. Cytokinin-like Substance

Summary of the Application

(2-Chlorophenyl)urea derivatives have been found to exhibit cytokinin-like activity .

Methods of Application or Experimental Procedures

The N-(3-fluorophenyl)-N′-(2-thiazolyl)urea (2) possessed the greatest activity at 10 μM while the corresponding compound with 3-chlorophenyl (4) was the most active cytokinin-like substance in the whole concentration range tested .

Results or Outcomes

Attention was given to structure-activity relationships for the screened compounds. In general, the ureas exhibited promising results .

5. Indole Derivatives

Safety And Hazards

Orientations Futures

Research on urea derivatives, including “(2-Chlorophenyl)urea”, is ongoing. For example, new urea derivatives are being designed and synthesized as potential antimicrobial agents . Another study has reported a new synthetic route to obtain urea and thiourea kynurenamines, improving previously described methods .

Propriétés

IUPAC Name |

(2-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQYFYSMQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074460 | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)urea | |

CAS RN |

114-38-5 | |

| Record name | 2-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (o-Chlorophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

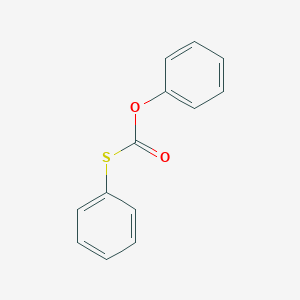

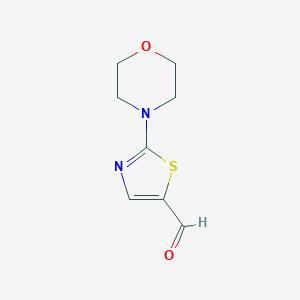

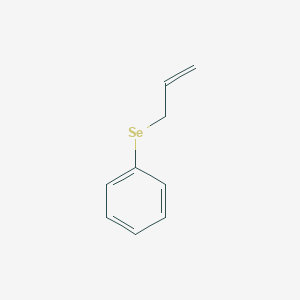

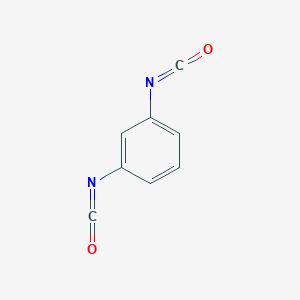

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

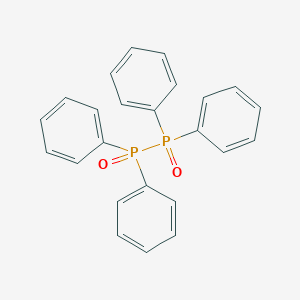

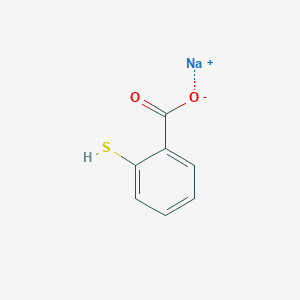

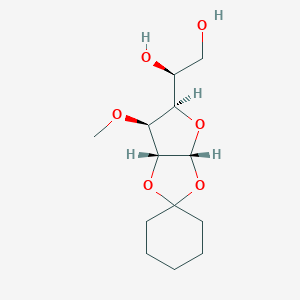

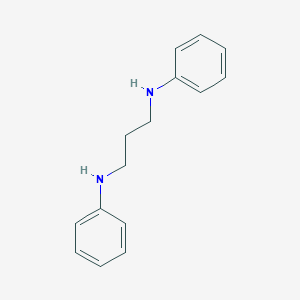

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.